3-Ethylazetidin-3-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

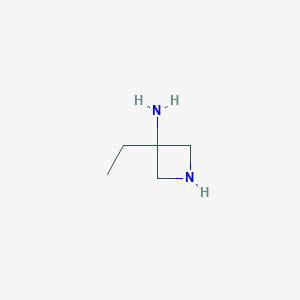

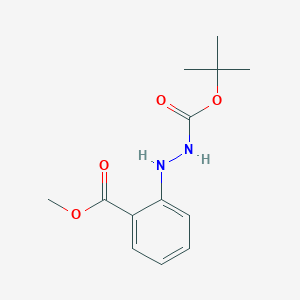

3-Ethylazetidin-3-amine is a chemical compound with the CAS Number: 866432-22-6 . It has a molecular weight of 100.16 and its IUPAC name is 3-ethyl-3-azetidinamine . The compound is stored at temperatures between 0-8°C .

Molecular Structure Analysis

The InChI code for this compound is 1S/C5H12N2/c1-2-5(6)3-7-4-5/h7H,2-4,6H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.It is stored at temperatures between 0-8°C . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.

Aplicaciones Científicas De Investigación

Synthesis of Functionalized Azetidines

3-Ethylazetidin-3-amine demonstrates significant utility in synthetic chemistry, particularly in the preparation of functionalized azetidines. For instance, research has shown that 3-bromo-3-ethylazetidines can be effectively used to synthesize a range of 3-ethylazetidines with various functional groups, such as alkoxy, aryloxy, acetoxy, hydroxy, cyano, carbamoyl, and amino groups. These compounds serve as precursors for novel functionalized azetidines and spirocyclic azetidine building blocks, showcasing the versatility of this compound in synthetic applications (Stankovic et al., 2013).

Synthesis of 1-Oxacephems

The compound has also been utilized in the synthesis of 1-oxacephems, which are a class of β-lactam antibiotics. A study involving the reaction of 4-acetoxyazetidin-2-one with various compounds demonstrated the formation of tricyclic hydroxy-amine products. This method has been employed in synthesizing 2,3-benzo-fused ethoxycarbonyl 1-oxa analogues of cephems, highlighting its potential in antibiotic synthesis (Campbell et al., 1979).

Conversion of Carbon Dioxide, Ethylene Oxide, and Amines

This compound plays a role in the conversion of carbon dioxide, ethylene oxide, and amines to 3-aryl-2-oxazolidinones. An effective one-pot method has been developed for this conversion, involving two parallel reactions and a subsequent cascade reaction. This method highlights the compound's role in facilitating environmentally significant reactions, such as those involving carbon dioxide (Wang et al., 2014).

Studying the Effect of Substituents in Amines

Further, this compound has been used in studies exploring how different substituents in amines affect the yields of 3-substituted-2-oxazolidinones. This research provides insights into the electronic structures of substitutional groups in amines and their influence on the nucleophilic properties of nitrogen atoms in key intermediates, which is crucial for designing new substrates for CO2 conversion (Huang et al., 2017).

Safety and Hazards

The safety information for 3-Ethylazetidin-3-amine includes several hazard statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary statements include P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P305+351+338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), and P302+352 (IF ON SKIN: Wash with plenty of soap and water) .

Mecanismo De Acción

Target of Action

It is suggested that it may have affinities for the trace amine-associated receptor (taar1) . TAAR1 is a G protein-coupled receptor that is involved in the regulation of neurotransmission in the brain .

Mode of Action

It is suggested that it may function as a monoamine activity enhancer . Monoamine activity enhancers potentiate impulse-evoked monoamine release, increasing the number of monoamines released per electrical impulse received . This could potentially lead to enhanced neurotransmission.

Biochemical Pathways

Given its potential role as a monoamine activity enhancer, it may influence the pathways involving monoamines such as dopamine, serotonin, and norepinephrine . These monoamines play crucial roles in various physiological functions including mood regulation, attention, and the body’s response to stress .

Pharmacokinetics

It is known that the compound has a molecular weight of 10016 , which may influence its pharmacokinetic properties

Result of Action

If it functions as a monoamine activity enhancer, it could potentially lead to increased neurotransmission, which could have various effects depending on the specific monoamines involved and the regions of the brain where they are released .

Action Environment

It is known that the compound should be stored at 0-8°c , suggesting that temperature could potentially influence its stability

Análisis Bioquímico

Biochemical Properties

It is known that it interacts with various enzymes, proteins, and other biomolecules

Cellular Effects

It is believed to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is believed to exert its effects at the molecular level, including potential binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Temporal Effects in Laboratory Settings

It is believed that the effects of this product change over time, including potential changes in the product’s stability, degradation, and long-term effects on cellular function .

Dosage Effects in Animal Models

It is believed that the effects of this product vary with different dosages, including potential threshold effects and toxic or adverse effects at high doses .

Metabolic Pathways

It is believed that it interacts with various enzymes or cofactors and may have effects on metabolic flux or metabolite levels .

Transport and Distribution

It is believed that it interacts with various transporters or binding proteins and may have effects on its localization or accumulation .

Subcellular Localization

It is believed that it may be directed to specific compartments or organelles by targeting signals or post-translational modifications .

Propiedades

IUPAC Name |

3-ethylazetidin-3-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12N2/c1-2-5(6)3-7-4-5/h7H,2-4,6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVNJQVUOPVMKCW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1(CNC1)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

100.16 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((4-fluorobenzyl)thio)-3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidine](/img/structure/B3002688.png)

![N-(2-Pyrrol-1-ylethyl)-1-[6-(1,2,4-triazol-1-yl)pyrimidin-4-yl]piperidine-3-carboxamide](/img/structure/B3002690.png)

![3-Methyl-N-(2-methyl-1,3-thiazol-5-yl)-[1,2,4]triazolo[4,3-b]pyridazine-6-carboxamide](/img/structure/B3002693.png)

![(1R,2R,4R)-5,5-Difluorobicyclo[2.2.1]heptan-2-ol](/img/structure/B3002701.png)

![3-[(4-methylphenyl)sulfonylamino]-N-(1,3-thiazol-2-yl)benzamide](/img/structure/B3002710.png)